4-(3-Fluorophenoxy)pyridine-2-carbonitrile is a chemical compound notable for its potential applications in medicinal chemistry. It belongs to a class of compounds that are often studied for their pharmacological properties, particularly in the development of therapeutic agents. This compound is characterized by the presence of a pyridine ring substituted with a fluorophenoxy group and a carbonitrile functional group.
4-(3-Fluorophenoxy)pyridine-2-carbonitrile can be classified as an organic heterocyclic compound due to the presence of nitrogen in its pyridine ring. It is also categorized under fluorinated compounds because it contains a fluorine atom, which influences its chemical reactivity and biological activity.
The synthesis of 4-(3-Fluorophenoxy)pyridine-2-carbonitrile typically involves several steps, including the formation of the pyridine ring and subsequent introduction of the fluorophenoxy and carbonitrile groups.
Technical Details:
For instance, a method might involve reacting 3-fluorophenol with a suitable pyridine precursor in the presence of a base, followed by treatment with cyanogen bromide to introduce the carbonitrile group .
The molecular structure of 4-(3-Fluorophenoxy)pyridine-2-carbonitrile consists of:
The structural formula can be represented as follows:
The compound's InChI key is HLILXGHMGNLVSH-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
4-(3-Fluorophenoxy)pyridine-2-carbonitrile can participate in various chemical reactions due to its functional groups:
Technical Details:
For example, when treated with nucleophiles such as amines, 4-(3-Fluorophenoxy)pyridine-2-carbonitrile can yield substituted amines through nucleophilic substitution at the carbon adjacent to the carbonitrile .
The mechanism of action for compounds like 4-(3-Fluorophenoxy)pyridine-2-carbonitrile often involves interaction with biological targets such as enzymes or receptors.
Data:
Research indicates that similar compounds have shown efficacy against various cancer cell lines by modulating signaling pathways related to cell proliferation and apoptosis .
Relevant data indicates that its stability can be affected by environmental factors such as pH and temperature .
4-(3-Fluorophenoxy)pyridine-2-carbonitrile has potential applications in:
The ongoing research into similar compounds suggests that they could play significant roles in developing targeted therapies for various health conditions .
Pyridine-carbonitrile derivatives represent a structurally privileged chemotype in modern drug discovery, particularly within kinase inhibitor development. These compounds combine the versatile hydrogen-bond accepting pyridine ring with the electron-withdrawing and dipole-generating properties of the carbonitrile group, creating a pharmacophore capable of nuanced interactions with kinase ATP-binding sites. The incorporation of fluorinated aromatic systems, such as fluorophenoxy substituents, further enhances target binding through a combination of hydrophobic, π-stacking, and orthogonal dipole interactions critical for achieving both potency and selectivity. Among these, 4-(3-Fluorophenoxy)pyridine-2-carbonitrile exemplifies a strategic molecular framework that has enabled significant advances in targeted cancer therapeutics, particularly against oncogenic kinases like FLT3-ITD, c-Met, and VEGFR-2. Its scaffold balances conformational rigidity with synthetic versatility, permitting extensive structure-activity relationship (SAR) explorations while maintaining optimal physicochemical properties for cellular penetration.
Fluorinated pyridine scaffolds, particularly those incorporating ortho- or meta-fluorophenoxy motifs, have emerged as critical structural elements in next-generation kinase inhibitors due to their dual capacity for target engagement and pharmacokinetic optimization. The 4-(fluorophenoxy)pyridine core, as exemplified in FLT3-ITD inhibitors, demonstrates precise vectoring capabilities that enable deep penetration into the hydrophobic back pocket of kinase domains while maintaining solvent-accessible polarity. In the design of FLT3-ITD inhibitors for acute myeloid leukemia (AML), researchers systematically explored 4-(2-fluorophenoxy)pyridine derivatives to address selectivity challenges against c-Kit and FLT3 wild-type (WT). Compound 13v (from [3] [5]) emerged as a lead candidate by achieving an IC~50~ of 153 nM against FLT3-ITD kinase and 0.19 μM in BaF3-FLT3-ITD cellular assays. Crucially, it demonstrated >53-fold selectivity over c-Kit and 19-fold selectivity against FLT3 WT in transformed BaF3 cells – a critical advancement over earlier non-selective inhibitors like midostaurin [3]. The meta-fluorine position in 4-(3-fluorophenoxy)pyridine-2-carbonitrile analogs provides optimal halogen bonding with gatekeeper residues while minimizing steric clashes in the juxtamembrane region of mutant FLT3.
Table 1: Kinase Inhibition Profile of Select Fluorophenoxy-Pyridine Derivatives
Compound | Core Structure | FLT3-ITD IC~50~ (nM) | c-Kit Selectivity (Fold) | Cellular Model (IC~50~) |
---|---|---|---|---|
13v | 4-(2-fluorophenoxy)pyridine | 153 ± 12 | >53 | BaF3-FLT3-ITD (0.19 μM) |
Cabozantinib | 6,7-dimethoxyquinoline | 18.4 | <5 | N/A |
Lead Compound 2 | Quinoline semicarbazide | 312 | Not reported | N/A |
Molecular modeling reveals that the pyridine nitrogen forms a critical hydrogen bond with hinge residue Cys694 in FLT3, while the fluorophenoxy group occupies a hydrophobic cleft adjacent to the gatekeeper residue. This binding mode disrupts activation loop conformation in the ITD mutant, explaining the compound’s mutant-selectivity profile [5]. The carbonitrile group enhances dipole-dipole interactions with Asp831 while lowering electron density in the pyridine ring, increasing π-stacking efficiency with Phe830. Such precision engineering exemplifies how 4-(fluorophenoxy)pyridine-2-carbonitrile serves as a three-dimensional vectoring scaffold for addressing kinase-specific resistance mutations while sparing structurally similar wild-type kinases.
Bioisosteric replacement strategies around the pyridine-carbonitrile core have proven instrumental in developing dual c-Met/VEGFR-2 inhibitors, where polypharmacology provides therapeutic advantages in suppressing tumor angiogenesis and metastasis. The intrinsic flexibility of the 4-(fluorophenoxy)pyridine-2-carbonitrile scaffold permits strategic substitutions at the 2- and 3-positions to modulate kinase selectivity profiles while maintaining favorable ADME properties. Researchers exploited this by incorporating pyrazolone and triazole bioisosteres at the pyridine-2-position, creating novel dual inhibitors capable of simultaneous c-Met and VEGFR-2 blockade. Compound 12d – featuring a pyrazolone-triazole moiety appended to 4-(2-fluorophenoxy)pyridine – achieved IC~50~ values of 0.11 μM (c-Met) and 0.19 μM (VEGFR-2), demonstrating balanced dual inhibition critical for anti-angiogenic and anti-proliferative efficacy [6].
Table 2: Bioisosteric Modifications of Pyridine-Carbonitrile Scaffolds in Kinase Inhibitors
Bioisosteric Group | Target Kinases | Potency (IC~50~) | Key Interactions |
---|---|---|---|
Pyrazolone-triazole | c-Met/VEGFR-2 | 0.11 μM / 0.19 μM | H-bond with Tyr1230 (c-Met), π-stacking with VEGFR-2 |
3-Carboxypiperidin-2-one | c-Met | 8.6–81 nM | Salt bridge with Lys1110, hinge H-bond |
Quinoline | FLT3/c-Met | 312 nM (FLT3) | Hydrophobic occupancy in back pocket |
The strategic value of bioisosteric replacements is further exemplified in c-Met inhibitor optimization, where 3-carboxypiperidin-2-one successfully mimicked the "5-atom linker" geometry of cabozantinib while improving metabolic stability. Derivatives like 20b achieved single-digit nanomolar inhibition (IC~50~ = 8.6 nM) against c-Met kinase by positioning the carboxypiperidinone to form a salt bridge with Lys1110 in the catalytic loop [9]. Molecular docking confirms that the carbonitrile nitrogen participates in a water-mediated hydrogen bond network with Met1160 in the hinge region, while the fluorophenoxy group adopts a perpendicular orientation to maximize hydrophobic contact with the P-loop. These modifications demonstrate how bioisosteric replacements at strategic positions transform the pyridine-carbonitrile core into a versatile platform for addressing divergent kinase landscapes while maintaining synthetic tractability and drug-like properties essential for clinical translation.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7